molecular formula C8H15NO3 B1248217 Hyacinthacine A1

Hyacinthacine A1

Cat. No. B1248217
M. Wt: 173.21 g/mol
InChI Key: STFSMGASTIYWRS-OOJXKGFFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hyacinthacine A1 is a natural product found in Muscari armeniacum with data available.

Scientific Research Applications

Synthesis and Structural Analysis

  • A synthetic study demonstrated a route to complex congeners of hyacinthacine using diastereoselective addition of axially chiral lithiated alkoxyallene to enantiopure cyclic nitrones, facilitating the synthesis of (-)-hyacinthacine B4 and epimers of (+)-hyacinthacine C5 (Pecchioli et al., 2017).
  • Total synthesis of (+)-hyacinthacine A1 and its analogs was achieved using a nitrone cycloaddition strategy. The synthesized compounds showed that hyacinthacine A1 and its (6R)-hydroxy analogue are good inhibitors of amyloglucosidase (D'Adamio et al., 2011).
  • Computational methods were applied for the configurational assessment of hyacinthacine A1, A2, and their isomers, highlighting the influence of intramolecular H-bonding on structural predictions (Zanardi et al., 2019).

Biological Activities

  • The acaricidal activity of hyacinthacine analogues was studied, demonstrating their effectiveness against the cattle tick Rhipicephalus (Boophilus) microplus. This indicates potential use in veterinary applications (Duarte et al., 2008).
  • Inhibition assays revealed hyacinthacine A1 as a potent inhibitor of glycosidases, particularly alpha-glucosidase, suggesting its potential application in antidiabetic drug development (Carroll et al., 2018).

Glycosidase Inhibition

  • Hyacinthacine C-type alkaloids, including hyacinthacine A1, have shown micromolar α-glycosidase inhibitory ranges, indicating their relevance in treating type II diabetes and other glycosidase-related illnesses (Carroll & Pyne, 2019).
  • A study on the bulbs of Scilla socialis identified various hyacinthacines, including hyacinthacine A1, and assessed their inhibitory activities against different glycosidases (Kato et al., 2007).

properties

Product Name

Hyacinthacine A1

Molecular Formula

C8H15NO3

Molecular Weight

173.21 g/mol

IUPAC Name

(1S,2R,3R,8R)-3-(hydroxymethyl)-2,3,5,6,7,8-hexahydro-1H-pyrrolizine-1,2-diol

InChI

InChI=1S/C8H15NO3/c10-4-6-8(12)7(11)5-2-1-3-9(5)6/h5-8,10-12H,1-4H2/t5-,6-,7+,8-/m1/s1

InChI Key

STFSMGASTIYWRS-OOJXKGFFSA-N

Isomeric SMILES

C1C[C@@H]2[C@@H]([C@@H]([C@H](N2C1)CO)O)O

SMILES

C1CC2C(C(C(N2C1)CO)O)O

Canonical SMILES

C1CC2C(C(C(N2C1)CO)O)O

synonyms

3-epi-hyacinthacine A1
hyacinthacine A1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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